![molecular formula C10H16BrNO2 B2832163 methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate CAS No. 1568079-65-1](/img/structure/B2832163.png)
methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate
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Description
Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate, also known as MBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPC is a piperidine derivative that belongs to the class of compounds known as alpha-2 adrenergic receptor agonists.
Scientific Research Applications
Synthesis Strategies and Molecular Structures
- Azirine Strategy for Aminopyrroles Synthesis : A study by Khlebnikov et al. (2018) demonstrates an azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, incorporating piperidine analogs as intermediates (Khlebnikov et al., 2018).
- Chiral Heterocyclic Amino Acids in Synthesis : Research by Malinauskienė et al. (2018) involved synthesizing methyl 2-amino-1,3-selenazole-5-carboxylates with piperidin-2-yl substituents, highlighting the utility of such structures in complex molecular syntheses (Malinauskienė et al., 2018).
Chemical Properties and Reactions
- Thrombin Inhibition Study : A 1981 study by Okamoto et al. explored the inhibitory effects of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid isomers on thrombin, revealing variations in inhibitory potency based on stereo-configuration (Okamoto et al., 1981).
- Radical Cyclization and Spiroindoles Synthesis : Research by Sulsky et al. (1999) involved the radical cyclization of compounds including piperidinecarbonitriles, leading to spiroindoles, a significant process in organic chemistry (Sulsky et al., 1999).
Applications in Imaging and Pharmaceuticals
- PET Imaging of Microglia : A 2019 study by Horti et al. introduced [11C]CPPC, a PET radiotracer for CSF1R, a microglia-specific marker, involving structures related to piperidine derivatives (Horti et al., 2019).
- Mosquito Repellent Activity and Chirality : Natarajan et al. (2005) investigated the repellent activity of compounds including 2-(2-hydroxyethyl)piperidine-1-carboxylates, emphasizing the role of chirality in biological activity (Natarajan et al., 2005).
- M3 Receptor Antagonist Development : A study by Mitsuya et al. (2000) on (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to piperidine structures, aimed to develop a muscarinic M3 receptor antagonist (Mitsuya et al., 2000).
Advanced Synthetic Techniques
- Beta-Amino Acids to Piperidinones Synthesis : Adriaenssens and Hartley (2007) developed a method to synthesize 2,6-syn-disubstituted piperidinones from beta-amino acids, showcasing an application in synthesizing complex piperidine derivatives (Adriaenssens & Hartley, 2007).
- Synthesis of Bridged Azabicyclic Compounds : Ikeda et al. (1996) explored the synthesis of bridged azabicyclic compounds, including piperidine derivatives, demonstrating their significance in organic synthesis (Ikeda et al., 1996).
properties
IUPAC Name |
methyl (2R)-1-(2-bromoprop-2-enyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-8(11)7-12-6-4-3-5-9(12)10(13)14-2/h9H,1,3-7H2,2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNNGTDPAAXAOJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1CC(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCN1CC(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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